molecular formula C16H11FN2O2 B8341834 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8341834
M. Wt: 282.27 g/mol
InChI Key: IOXZXQRTYPQQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H11FN2O2 and its molecular weight is 282.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Molecular Formula

C16H11FN2O2

Molecular Weight

282.27 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-phenylpyrazole-4-carboxylic acid

InChI

InChI=1S/C16H11FN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-18-19(15)13-4-2-1-3-5-13/h1-10H,(H,20,21)

InChI Key

IOXZXQRTYPQQSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C3=CC=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the compound (1.00 g, 3.22 mmol) obtained in step 1 in ethanol (5.0 ml) was added 2N aqueous sodium hydroxide solution (4.70 mL, 9.40 mmol) at room temperature, and the mixture was heated under reflux for 3 hr. The reaction mixture was cooled to room temperature, and 2N hydrochloric acid was added until the mixture became pH 6. The precipitate was collected by filtration with ethyl acetate to give 5-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (852 mg, 94%) as a white powder.
Name
compound
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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